molecular formula C10H9NO B075011 5-Methyl-1H-indole-2-carbaldehyde CAS No. 1463-60-1

5-Methyl-1H-indole-2-carbaldehyde

Cat. No.: B075011
CAS No.: 1463-60-1
M. Wt: 159.18 g/mol
InChI Key: ZNQPHKBPSUZRAA-UHFFFAOYSA-N
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Description

5-Methyl-1H-indole-2-carbaldehyde (CAS 1463-60-1) is an indole derivative featuring a methyl group at position 5 and a formyl (-CHO) group at position 2 of the indole ring. Indole derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and utility in organic synthesis. The compound’s molecular formula is C₁₀H₉NO, with a molecular weight of 159.18 g/mol. Its structure enables participation in condensation and nucleophilic addition reactions, making it valuable for synthesizing heterocyclic compounds and ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-indole-2-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the highest possible yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: 5-Methyl-1H-indole-2-carboxylic acid.

    Reduction: 5-Methyl-1H-indole-2-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

5-Methyl-1H-indole-2-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics enable it to participate in reactions that lead to the formation of biologically active compounds.

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit antiproliferative activity against several cancer cell lines. For instance, compounds synthesized from this compound have shown efficacy comparable to established anticancer drugs like doxorubicin, with growth inhibition concentrations (GI50) ranging from 0.95 µM to 1.50 µM against breast cancer cell lines (MCF-7) .

Organic Synthesis

The compound is frequently utilized in organic synthesis due to its versatile reactivity. It can act as a building block for the creation of complex organic molecules, which are essential in developing new materials and pharmaceuticals.

Synthesis Method Yield Conditions
Reaction with piperidine25%Ethanol, 95°C, 3 hours
Reaction with cesium carbonate34%Acetonitrile, 20-95°C, 17 hours

This table summarizes some synthetic routes involving this compound, highlighting the compound's utility in producing various derivatives .

Material Science

In material science, this compound is explored for its potential in developing advanced materials. Its unique indole structure can enhance the thermal and mechanical properties of polymers and coatings.

  • Fluorescent Probes : The compound is also employed in creating fluorescent probes used for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity .

Agricultural Chemistry

The compound plays a role in agricultural chemistry by contributing to the formulation of agrochemicals. Its derivatives have been investigated for their potential as effective pesticides and herbicides that target specific pests while minimizing environmental impact.

Biochemical Research

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. This research can lead to breakthroughs in understanding disease mechanisms and developing new therapeutic strategies.

Case Study 1: Antiproliferative Activity

A study published in Pharmaceutical Research demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines. The study highlighted the importance of specific substituents on the indole ring for enhancing biological activity .

Case Study 2: Synthesis of Indole Derivatives

Another investigation focused on synthesizing novel indole derivatives using this compound as a precursor. The resulting compounds were tested for their biological activities, showcasing the versatility of this compound in drug discovery .

Mechanism of Action

The mechanism of action of 5-Methyl-1H-indole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The indole ring can interact with various receptors and enzymes, influencing biological processes .

Comparison with Similar Compounds

Comparison with Similar Indole Carbaldehydes

Structural Isomerism and Substituent Positioning

The position of the formyl and methyl groups significantly influences physicochemical properties and reactivity. Key analogs include:

Compound Name CAS RN Substituent Positions Molecular Weight (g/mol) Melting Point (°C)
5-Methyl-1H-indole-2-carbaldehyde 1463-60-1 5-CH₃, 2-CHO 159.18 Not reported
5-Methyl-1H-indole-3-carbaldehyde 52562-50-2 5-CH₃, 3-CHO 159.18 Not reported
6-Methyl-1H-indole-2-carbaldehyde 56813-20-8 6-CH₃, 2-CHO 159.18 Not reported
Indole-3-carboxaldehyde 487-89-8 3-CHO 145.15 193–198
Indole-4-carboxaldehyde 1074-86-8 4-CHO 145.15 140–146

Key Observations :

  • Positional Isomerism : The formyl group’s position (2 vs. 3) alters electronic distribution. For example, 5-Methyl-1H-indole-3-carbaldehyde (3-CHO) is more electron-deficient at the aldehyde due to conjugation with the indole nitrogen, whereas the 2-CHO isomer (target compound) may exhibit reduced resonance stabilization .
  • Methyl Group Effects : A methyl group at position 5 (target compound) vs. 6 (6-Methyl-1H-indole-2-carbaldehyde) influences steric hindrance and solubility. Methyl groups at para positions relative to the formyl group (e.g., 5-CH₃ in the target compound) may enhance thermal stability compared to ortho-substituted analogs .

Commercial Availability and Purity

  • This compound: Limited commercial data; specialized suppliers may offer it in research quantities.
  • Indole-3-carboxaldehyde : Widely available (>98% purity, ¥2,100–29,500 for 5–100 g), reflecting its broader utility .

Biological Activity

5-Methyl-1H-indole-2-carbaldehyde (5-MICAL) is an organic compound derived from the indole scaffold, which is prominent in various natural products and biologically active molecules. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

5-MICAL has the molecular formula C10H9NO\text{C}_{10}\text{H}_{9}\text{NO} and a molecular weight of 159.18 g/mol. Its structure features an indole ring with a methyl group at the 5-position and an aldehyde functional group at the 2-position. The compound typically appears as a pale yellow to white solid, soluble in organic solvents like ethanol and methanol but insoluble in water .

Biological Activities

Research indicates that 5-MICAL exhibits a range of biological activities, particularly in the following areas:

  • Antimicrobial Activity : Similar indole derivatives have demonstrated antibacterial and antifungal properties, suggesting that 5-MICAL may possess similar effects. For instance, some indole-2-carbaldehydes are known to inhibit bacterial growth effectively .
  • Anticancer Potential : Indole derivatives often show cytotoxicity against various human cancer cell lines. Studies on related compounds indicate that they may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .
  • Anti-inflammatory Effects : Indoles are recognized for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit nitric oxide synthase (iNOS), leading to reduced inflammation .

The precise mechanism of action for 5-MICAL remains largely unexplored; however, related indole derivatives often interact with multiple biological targets:

  • Receptor Binding : Indoles can bind to various receptors, influencing cellular functions and gene expression. This binding can lead to alterations in metabolic pathways and cellular signaling .
  • Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in critical biological processes, potentially leading to anticancer effects through inhibition of cell proliferation .

Research Findings and Case Studies

A review of literature reveals several studies exploring the biological activity of indole derivatives, including:

  • Cytotoxicity Studies : A study demonstrated that certain indole derivatives exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). These findings suggest potential applications for 5-MICAL in cancer therapeutics .
  • Antimicrobial Testing : Research on similar compounds has shown promising antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for these compounds indicate their potential as effective antimicrobial agents .
  • Anti-inflammatory Mechanisms : Studies have highlighted the ability of related indoles to inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating that 5-MICAL could also exert anti-inflammatory effects through similar pathways .

Comparison with Similar Compounds

The following table compares 5-MICAL with other notable indole derivatives:

Compound NameMolecular FormulaKey Features
7-Bromo-5-methyl-1H-indole-2-carbaldehydeC10H8BrNOContains bromine; used in various syntheses
5-Methoxy-1-methyl-1H-indole-2-carbaldehydeC11H11NO2Contains methoxy group; known for neuroprotective properties
6-MethylindoleC9H9NLacks aldehyde functionality; simpler structure

This table illustrates the unique structural characteristics of 5-MICAL compared to its analogs, which may influence its reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-1H-indole-2-carbaldehyde, and what reaction conditions are critical for optimal yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving indole derivatives. For example, analogous methods to those used for 3-formyl-1H-indole-2-carboxylic acid involve refluxing 2-aminothiazol-4(5H)-one derivatives with acetic acid and sodium acetate as catalysts. Key conditions include precise stoichiometric ratios (e.g., 1.1 equiv of aldehyde precursor) and reaction times of 3–5 hours under reflux . Manganese(IV) oxide in dichloromethane (DCM) has also been employed for similar aldehydes, achieving yields up to 85% under controlled conditions .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) is commonly used. For crystalline derivatives, recrystallization from ethanol or methanol may enhance purity. Monitoring via thin-layer chromatography (TLC) is critical to track fractions containing the aldehyde .

Q. Which spectroscopic and analytical methods are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm the aldehyde proton (~9–10 ppm) and methyl group integration.
  • IR : Stretching vibrations for C=O (~1680–1700 cm1^{-1}) and aromatic C-H.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 159.07 g/mol for C10_{10}H9_9NO).
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How can researchers analyze and resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects or substituent interactions. Use deuterated solvents consistently (e.g., DMSO-d6_6 or CDCl3_3) and compare with structurally similar compounds (e.g., 5-methoxyindole derivatives). Density Functional Theory (DFT) calculations can predict chemical shifts and validate experimental data .

Q. What strategies are employed to enhance the regioselectivity of electrophilic substitution reactions at the indole ring in this compound?

  • Methodological Answer :

  • Directing Groups : The aldehyde at position 2 directs electrophiles to positions 4, 5, or 6. Use Lewis acids (e.g., AlCl3_3) to stabilize transition states.
  • Protection/Deprotection : Temporarily protect the aldehyde as an acetal to alter electronic effects.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile activation.
    Case studies on indole-2-carboxylates demonstrate improved regioselectivity under these conditions .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO energy of the aldehyde group indicates susceptibility to nucleophilic attack. Studies on benzoimidazole-carbaldehydes validate this approach .

Q. Best Practices for Documentation and Safety

Q. What are the critical parameters to document when using this compound in experimental protocols?

  • Methodological Answer :

  • Purity : Report supplier-grade purity (e.g., ≥97%) and analytical validation (HPLC, GC).
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent oxidation.
  • Safety : Follow GHS guidelines for aldehydes (e.g., H315 for skin irritation). Document emergency procedures, referencing safety data sheets (SDS) for analogous compounds .

Properties

IUPAC Name

5-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-10-8(4-7)5-9(6-12)11-10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQPHKBPSUZRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480300
Record name 5-Methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463-60-1
Record name 5-Methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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